molecular formula C14H14ClN3O3S B1443648 2-Chloro-N-{4-[(pyridin-2-ylamino)-sulfonyl]phenyl}propanamide CAS No. 1365961-80-3

2-Chloro-N-{4-[(pyridin-2-ylamino)-sulfonyl]phenyl}propanamide

Cat. No.: B1443648
CAS No.: 1365961-80-3
M. Wt: 339.8 g/mol
InChI Key: BZKOUDZUFUTPKR-UHFFFAOYSA-N
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Description

2-Chloro-N-{4-[(pyridin-2-ylamino)-sulfonyl]phenyl}propanamide is a chemical compound known for its applications in various fields, including pharmaceutical research and chemical synthesis. This compound is characterized by the presence of a chloro group, a pyridine ring, and a sulfonyl group, which contribute to its unique chemical properties and reactivity.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-Chloro-N-{4-[(pyridin-2-ylamino)-sulfonyl]phenyl}propanamide typically involves the following steps:

    Formation of the Intermediate: The initial step involves the reaction of 4-aminopyridine with a sulfonyl chloride to form the intermediate 4-(pyridin-2-ylamino)sulfonyl chloride.

    Coupling Reaction: The intermediate is then reacted with 2-chloropropanamide under controlled conditions to yield the final product.

The reaction conditions often include the use of solvents such as ethanol or dichloromethane, and the reactions are typically carried out at room temperature or under reflux conditions to ensure complete conversion.

Industrial Production Methods

In an industrial setting, the production of this compound may involve large-scale batch reactors with precise control over temperature, pressure, and reaction time. The use of automated systems ensures consistent quality and yield of the final product.

Chemical Reactions Analysis

Types of Reactions

2-Chloro-N-{4-[(pyridin-2-ylamino)-sulfonyl]phenyl}propanamide undergoes various chemical reactions, including:

    Substitution Reactions: The chloro group can be substituted with other nucleophiles, such as amines or thiols, under appropriate conditions.

    Oxidation and Reduction: The compound can undergo oxidation to form sulfoxides or sulfones, and reduction reactions to yield corresponding amines or alcohols.

    Hydrolysis: The amide bond can be hydrolyzed under acidic or basic conditions to yield the corresponding carboxylic acid and amine.

Common Reagents and Conditions

    Substitution: Reagents such as sodium azide or potassium thiocyanate in polar solvents.

    Oxidation: Oxidizing agents like hydrogen peroxide or m-chloroperbenzoic acid.

    Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride.

    Hydrolysis: Acidic conditions using hydrochloric acid or basic conditions using sodium hydroxide.

Major Products

The major products formed from these reactions include substituted derivatives, sulfoxides, sulfones, and hydrolyzed fragments, depending on the specific reaction conditions and reagents used.

Scientific Research Applications

2-Chloro-N-{4-[(pyridin-2-ylamino)-sulfonyl]phenyl}propanamide has a wide range of applications in scientific research:

    Chemistry: Used as a building block in the synthesis of more complex molecules and as a reagent in various organic reactions.

    Biology: Investigated for its potential biological activity, including antimicrobial and anticancer properties.

    Medicine: Explored as a potential pharmaceutical agent due to its unique chemical structure and reactivity.

    Industry: Utilized in the development of new materials and chemical processes.

Mechanism of Action

The mechanism of action of 2-Chloro-N-{4-[(pyridin-2-ylamino)-sulfonyl]phenyl}propanamide involves its interaction with specific molecular targets, such as enzymes or receptors. The compound’s sulfonyl group can form strong interactions with amino acid residues in proteins, leading to inhibition or activation of enzymatic activity. The pyridine ring may also participate in π-π stacking interactions with aromatic residues, further modulating the compound’s biological effects.

Comparison with Similar Compounds

Similar Compounds

    2-Chloro-N-{4-[(pyridin-2-ylamino)-sulfonyl]phenyl}acetamide: Similar structure but with an acetamide group instead of a propanamide group.

    4-(Pyridin-2-ylamino)sulfonylbenzoic acid: Contains a carboxylic acid group instead of an amide group.

    N-(4-(Pyridin-2-ylamino)sulfonylphenyl)acetamide: Similar structure with variations in the amide group.

Uniqueness

2-Chloro-N-{4-[(pyridin-2-ylamino)-sulfonyl]phenyl}propanamide is unique due to its specific combination of functional groups, which confer distinct chemical reactivity and biological activity. The presence of the chloro group and the propanamide moiety differentiates it from other similar compounds, making it a valuable compound for research and industrial applications.

Properties

IUPAC Name

2-chloro-N-[4-(pyridin-2-ylsulfamoyl)phenyl]propanamide
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C14H14ClN3O3S/c1-10(15)14(19)17-11-5-7-12(8-6-11)22(20,21)18-13-4-2-3-9-16-13/h2-10H,1H3,(H,16,18)(H,17,19)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

BZKOUDZUFUTPKR-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C(=O)NC1=CC=C(C=C1)S(=O)(=O)NC2=CC=CC=N2)Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C14H14ClN3O3S
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

339.8 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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